molecular formula C22H29NO2 B601974 (R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine CAS No. 214601-12-4

(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine

Cat. No.: B601974
CAS No.: 214601-12-4
M. Wt: 339.48
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Description

An impurity of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 10-hydroxymethyl tolterodine that is a muscarinic receptor antagonist.

Biological Activity

(R)-N,N-Diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine, also known as PHB, is a compound of interest due to its potential biological activities, particularly in the context of urological treatments and as a precursor for various therapeutic agents. This article explores the biological activity of PHB, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H29_{29}NO2_2
  • Molecular Weight : 339.471 g/mol
  • CAS Number : 214601-12-4
  • LogP : 4.845 (indicating lipophilicity)

The compound features a diisopropylamino group and a hydroxyl-substituted phenyl ring, which are crucial for its biological activity.

Muscarinic Receptor Antagonism

PHB is structurally related to tolterodine, a well-known muscarinic receptor antagonist used in the treatment of overactive bladder. The compound exhibits selective binding to muscarinic receptors, which are implicated in urinary control mechanisms.

Key Findings :

  • Mechanism of Action : PHB acts by inhibiting muscarinic receptors, thereby reducing involuntary bladder contractions and improving urinary control in patients with overactive bladder symptoms .
  • Comparative Efficacy : Studies suggest that PHB may offer similar efficacy to tolterodine but with potentially improved pharmacokinetic properties due to its structural modifications .

Synthesis Pathways

The synthesis of this compound involves several steps, primarily focusing on the formation of the key intermediates through various organic reactions.

  • Starting Materials : The synthesis typically begins with commercially available starting compounds such as 3-phenylprop-2-en-1-amine.
  • Key Reactions :
    • Reaction with hydroxyphenylglycine derivatives.
    • Reduction steps to convert formyl groups into hydroxymethyl groups, leading to hydroxytolterodine derivatives .

Case Studies

  • Clinical Implications : In clinical trials, derivatives of PHB have shown promise in treating conditions such as urinary incontinence and asthma due to their antimuscarinic properties .
  • Pharmacokinetics : Research indicates that PHB has favorable absorption characteristics and metabolic stability compared to other antimuscarinic agents, making it a candidate for further development .

Data Table: Biological Activities and Comparisons

Compound NameActivityReferences
PHBMuscarinic receptor antagonist
TolterodineMuscarinic receptor antagonist
HydroxytolterodineAntimuscarinic activity

Scientific Research Applications

Anticholinergic Activity

One of the primary applications of (R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine is its role as a muscarinic receptor antagonist . This mechanism is crucial in the treatment of conditions such as overactive bladder and acute urinary incontinence. The compound's structural similarity to tolterodine, a well-known anticholinergic drug, suggests that it may exhibit comparable therapeutic effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of various intermediates such as hydroxyphenylglycine . The methods for synthesizing derivatives have been documented extensively, indicating that modifications to the molecular structure can lead to improved pharmacological profiles or reduced side effects. For instance, the preparation of derivatives like hydroxytolterodine showcases the versatility of this compound in drug design .

Case Studies and Research Findings

  • Tolterodine Tartrate : Research has shown that this compound can be resolved into its active form, R-(+)-tolterodine tartrate. This form has been widely studied for its efficacy in treating urinary disorders, demonstrating significant improvements in patient outcomes .
  • Pharmacokinetics : Studies indicate that compounds with similar structures exhibit favorable pharmacokinetic properties, including adequate absorption and distribution within biological systems. These findings support the potential use of this compound in clinical settings .
  • Comparative Analysis : A comparative analysis of various derivatives has highlighted differences in efficacy and side effects, suggesting that further research into this compound could yield compounds with enhanced therapeutic benefits while minimizing adverse reactions .

Properties

IUPAC Name

3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14-17,20,25H,12-13H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTHWYZNJZNTIT-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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